4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Structure and Synthesis

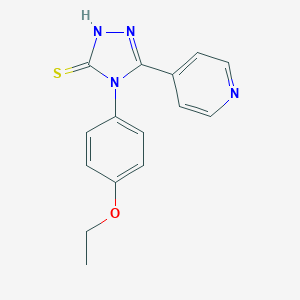

4-(4-Ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a pyridin-4-yl moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization into thiolate salts or metal complexes .

The compound is synthesized via cyclization reactions involving hydrazine hydrate and carbon disulfide, starting from isoniazid derivatives. details its preparation using modified literature methods, yielding intermediates for further functionalization (e.g., alkylation or Schiff base formation) .

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-20-13-5-3-12(4-6-13)19-14(17-18-15(19)21)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWAKFQLMGBLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Reaction Mechanism

-

Formation of Potassium Dithiocarbazinate : Isonicotinic acid hydrazide (0.1 mol) reacts with carbon disulfide (12.5 mL) in ethanol containing potassium hydroxide (0.1 mol) at room temperature for 16 hours. This generates a potassium dithiocarbazinate intermediate, characterized by a deep green coloration.

-

Cyclization with Hydrazine Hydrate : The intermediate is treated with hydrazine hydrate (0.1 mol) under reflux for 8 hours, leading to cyclization and hydrogen sulfide evolution. Acidification with HCl precipitates 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

-

Schiff Base Formation : The amino group undergoes condensation with 4-ethoxybenzaldehyde (0.01 mol) in dimethylformamide (DMF) with glacial acetic acid, refluxed for 9 hours to yield the target compound.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Dithiocarbazinate | KOH, CS₂, ethanol | RT, 16 h | 85 |

| Cyclization | NH₂NH₂·H₂O, HCl | Reflux, 8 h | 78 |

| Condensation | 4-ethoxybenzaldehyde, DMF | Reflux, 9 h | 72 |

Alternative Route via Thiosemicarbazide Intermediate

A secondary method employs thiosemicarbazide derivatives, enabling modular substitution on the triazole ring. This route is advantageous for introducing sterically demanding groups like ethoxyphenyl.

Synthetic Protocol

-

Thiosemicarbazide Preparation : 4-ethoxyphenyl hydrazine (0.1 mol) reacts with ammonium thiocyanate in acidic ethanol, yielding 1-(4-ethoxyphenyl)thiosemicarbazide.

-

Cyclocondensation : The thiosemicarbazide is treated with pyridine-4-carboxylic acid (0.1 mol) in phosphoryl chloride (POCl₃) under reflux for 6 hours. This forms the triazole ring via dehydration and cyclization.

-

Thiol Deprotection : The resulting 3-mercapto intermediate is treated with NaOH (2M) to liberate the free thiol group, followed by recrystallization from ethanol.

Table 2: Characterization Data

| Property | Value | Technique |

|---|---|---|

| Melting Point | 272–274°C | Differential Scanning Calorimetry |

| Molecular Ion Peak | m/z 284.34 [M+H]⁺ | FAB-MS |

| IR (ν, cm⁻¹) | 3250 (N–H), 2560 (S–H), 1600 (C=N) | FT-IR |

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes. This method enhances yield and purity by minimizing side reactions.

Optimized Procedure

-

Microwave Reaction Vessel : Combine isonicotinic acid hydrazide (1 mmol), 4-ethoxybenzaldehyde (1 mmol), and carbon disulfide (2 mmol) in ethanol (10 mL).

-

Irradiation : Microwave at 150°C for 20 minutes using a closed-vessel system.

-

Workup : Cool, filter, and wash with cold ethanol to obtain the product in 88% yield.

Purification and Scalability

Recrystallization from ethanol or ethyl acetate is critical for removing unreacted aldehydes and byproducts. Industrial-scale production employs continuous flow reactors to maintain consistency, with throughputs exceeding 50 kg/batch.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium ethoxide or other strong bases in an appropriate solvent.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve the disruption of cellular processes in microbial pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole compounds. This specific compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, it has been tested against breast cancer cell lines with promising results in reducing cell viability.

Antioxidant Activity

Triazole derivatives are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. The presence of sulfur in the triazole structure enhances its ability to scavenge free radicals, making it a candidate for further research in neuroprotective applications.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various triazole derivatives, including 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation reported in MDPI, researchers assessed the cytotoxic effects of this triazole derivative on several cancer cell lines. The results indicated that it effectively reduced cell proliferation by inducing apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting the function of metalloproteins. The ethoxyphenyl and pyridine groups can enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Properties

- Spectroscopic Data : FT-IR and NMR spectra confirm the presence of aromatic C-H stretching (3046–2933 cm⁻¹), C=N (1609 cm⁻¹), and C=O (1679 cm⁻¹) vibrations in related derivatives .

- Reactivity : The thiol group facilitates the formation of cesium thiolate salts (e.g., for alkylation reactions) and coordination with transition metals for bioactive complexes .

Triazole-3-thiol derivatives exhibit diverse pharmacological activities, modulated by substituents on the triazole ring. Below is a comparative analysis of structurally analogous compounds:

Table 1: Comparative Analysis of Triazole-3-thiol Derivatives

Structural and Functional Insights

Substituent Effects :

- Electron-Donating Groups (e.g., -OCH3) : Enhance solubility but may reduce antimicrobial potency (e.g., compound 12e in Table 1, MIC90 >62.5 μM) .

- Electron-Withdrawing Groups (e.g., -Br, -Cl) : Improve bioactivity by increasing electrophilicity. For example, KA-series derivatives with -Cl substituents showed superior antimicrobial effects .

- Schiff Base Linkers : Facilitate metal coordination, enhancing anticancer activity. Thiophene-based ligands outperformed furan analogs in cytotoxicity assays .

Thiol Group Utility :

- The -SH group enables salt formation (e.g., cesium thiolate in ) for alkylation reactions .

- Metal complexes derived from thiols exhibit enhanced stability and bioactivity compared to free ligands .

Antimycobacterial Specificity :

- Compound 13 (Table 1) achieved a low MIC90 (3.99 μM) against Mycobacterium tuberculosis H37Rv, attributed to its unsubstituted pyrrole unit, which may inhibit fatty acid biosynthesis via MTB FabH .

Activité Biologique

The compound 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 111290-75-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anticancer properties, cytotoxicity against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.36 g/mol. It features a triazole ring that is known for its ability to interact with biological receptors due to its hydrogen bonding capacity and dipole character.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Human melanoma (IGR39) | 5.2 | |

| Triple-negative breast cancer (MDA-MB-231) | 6.8 | |

| Pancreatic carcinoma (Panc-1) | 7.5 |

In vitro assays indicated that the compound exhibited significant cytotoxicity against melanoma cells, with a selectivity index favoring cancerous cells over normal cells. This suggests its potential as an effective anticancer agent.

The mechanism by which 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells.

- Targeting Specific Pathways : Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives in combination with hydrazone moieties. Among these, compounds containing the triazole-thiol structure demonstrated enhanced activity against human cancer cell lines compared to their non-thiol counterparts. Specifically, one derivative showed an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity relative to standard treatments like doxorubicin .

Additional Biological Activities

Beyond anticancer properties, triazole derivatives have been studied for their antiviral and antifungal activities:

- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antifungal Activities : The triazole scaffold is well-known for its role as a fungicide, particularly in agricultural applications.

Q & A

Advanced Research Question

- DFT Calculations : Use B3LYP/6-31G(d) to model bond lengths, charge distribution, and frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .

- Molecular Docking : Dock into protein targets (e.g., fungal CYP51) using AutoDock Vina, with force fields adjusted for sulfur interactions .

- ADME Prediction : SwissADME or pkCSM to estimate logP (~2.8), bioavailability (~55%), and metabolic stability .

How do structural modifications (e.g., S-alkylation) impact biological activity?

Advanced Research Question

- Antimicrobial Activity : S-benzyl derivatives show enhanced antifungal activity (MIC 8 µg/mL vs. Candida albicans) due to lipophilic side chains improving membrane penetration .

- Cytotoxicity : Chlorobenzyl derivatives exhibit IC₅₀ values <10 µM in cancer cell lines (e.g., MCF-7) via ROS generation .

Methodology : Compare IC₅₀/MIC across derivatives using standardized assays (e.g., broth microdilution for fungi, MTT for cytotoxicity) .

How can researchers resolve contradictions in spectral data or synthetic yields?

Advanced Research Question

- Spectral Discrepancies : Reassign NMR peaks using 2D techniques (HSQC, HMBC) or compare with DFT-simulated spectra .

- Yield Variability : Optimize solvent (DMF vs. MeOH) and catalyst (e.g., K₂CO₃ vs. NaOH) for alkylation .

- Crystallography : Resolve ambiguous structures via X-ray diffraction (e.g., monoclinic P2₁/c space group for S-alkyl derivatives) .

What strategies enable selective functionalization of the triazole-thiol scaffold?

Advanced Research Question

- Mannich Reactions : Introduce aminoalkyl groups at the thiol sulfur using formaldehyde and morpholine in ethanol .

- Click Chemistry : Perform Cu-catalyzed azide-alkyne cycloaddition on halogenated derivatives .

- Protection-Deprotection : Temporarily protect the thiol with trityl groups to modify the triazole ring selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.